molecular formula C12H13NO2 B12009107 3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione

3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione

Cat. No.: B12009107
M. Wt: 203.24 g/mol
InChI Key: BPAQZGAZYDCWAN-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione is an organic compound belonging to the pyrrolidine-2,5-dione family This compound is characterized by a pyrrolidine ring substituted with two methyl groups at the 3 and 4 positions and a phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted amino acid or an amide, under acidic or basic conditions to form the pyrrolidine ring.

    Substitution Reactions: Subsequent substitution reactions introduce the methyl and phenyl groups at the desired positions on the pyrrolidine ring. These reactions may involve the use of reagents like methyl iodide for methylation and phenyl lithium for phenylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the methyl or phenyl positions, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl lithium in dry tetrahydrofuran (THF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpyrrolidine-2,5-dione: Lacks the phenyl group, leading to different chemical and biological properties.

    3-Phenylpyrrolidine-2,5-dione: Lacks the methyl groups, affecting its reactivity and applications.

    4-Methyl-3-phenylpyrrolidine-2,5-dione: Has only one methyl group, resulting in distinct properties.

Uniqueness

3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione is unique due to the presence of both methyl and phenyl groups, which confer specific steric and electronic effects. These features make it a valuable compound for various research and industrial applications, distinguishing it from its analogs.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3,4-dimethyl-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-8-10(14)13-11(15)12(8,2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15)

InChI Key

BPAQZGAZYDCWAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)C1(C)C2=CC=CC=C2

Origin of Product

United States

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